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Compound of Interest

Compound Name: Rotigotine D7 Hydrochloride

Cat. No.: B1191652

Get Quote

Technical Guide: Rotigotine-d7 Hydrochloride
Safety, Handling, and Analytical Application in LC-
MS/MS
Executive Summary & Chemical Identity
Rotigotine-d7 Hydrochloride is a deuterated analog of Rotigotine, a non-ergoline dopamine

agonist. It is primarily utilized as an Internal Standard (IS) in the quantitative analysis of

Rotigotine in biological matrices (plasma, urine, tissue) via Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS). The deuterium labeling (d7) is located on the N-propyl chain,

providing a mass shift of +7 Da relative to the analyte.
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Property Technical Specification

Chemical Name

(6S)-6-{[(1,1,2,2,3,3,3-d7)propyl][2-(thiophen-2-

yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-

ol hydrochloride

CAS Number
2070009-57-1 (Salt); 102120-99-0 (Unlabeled

Free Base)

Molecular Formula C₁₉H₁₈D₇NOS[1][2][3][4][5][6][7][8] · HCl

Molecular Weight 358.98 g/mol (Salt); 322.53 g/mol (Free Base)

Appearance White to Off-White Solid

Solubility Soluble in Methanol, DMSO, Water

Application Internal Standard (IS) for DMPK/Bioanalysis

Safety Data & Hazard Identification (MSDS
Synthesis)
Warning: Rotigotine is a potent dopamine agonist. Although the d7-analog is a research

chemical, it must be treated with the same toxicological caution as the parent drug.

GHS Classification
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness or

dizziness).

Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

Critical Safety Protocols
Engineering Controls: All weighing and dissolution must be performed inside a certified

chemical fume hood.
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Personal Protective Equipment (PPE):

Respiratory: NIOSH-approved N95 or P100 respirator if fume hood unavailable (not

recommended).

Dermal: Nitrile gloves (double-gloving recommended during stock preparation).

Ocular: Chemical safety goggles.

First Aid Measures:

Inhalation: Move to fresh air. Artificial respiration if breathing stops.

Skin Contact: Wash immediately with soap and copious water.

Ingestion: Rinse mouth with water. Do not induce vomiting without medical direction.

Handling, Storage, and Stability
The integrity of the internal standard is paramount for assay accuracy. Rotigotine-d7 HCl is

sensitive to environmental factors.

Storage Temperature: Store at -20°C.

Hygroscopicity: The hydrochloride salt is hygroscopic. Equilibrate the vial to room

temperature in a desiccator before opening to prevent moisture condensation, which alters

the effective mass.

Light Sensitivity: Protect from light. Store in amber vials or wrap containers in aluminum foil.

Solution Stability:

Stock Solutions (1 mg/mL in Methanol): Stable for ~1 month at -20°C.

Working Solutions: Prepare fresh weekly.

Analytical Application: LC-MS/MS Protocol
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This section details the use of Rotigotine-d7 as an Internal Standard. The protocol relies on the

Isotope Dilution principle, where the IS corrects for matrix effects and recovery losses.

Stock Solution Preparation
Primary Stock: Weigh ~1.0 mg of Rotigotine-d7 HCl into a 1.5 mL amber glass vial.

Dissolution: Dissolve in Methanol (MeOH) to yield a 1.0 mg/mL (free base equivalent)

solution.

Correction Factor: Multiply weighed mass by ratio of MW(Free Base)/MW(Salt)

.

Working IS Solution: Dilute Primary Stock with 50:50 Methanol:Water to achieve a

concentration of 50 ng/mL.

Sample Extraction (Liquid-Liquid Extraction)[12][13]
Matrix: Human/Rat Plasma (500 µL).

IS Addition: Add 50 µL of Working IS Solution (50 ng/mL). Vortex.

Buffer: Add 100 µL Ammonium Acetate (pH 9.0) to basify (pKa of Rotigotine amine is ~10.5;

basic pH ensures uncharged state for extraction).

Solvent: Add 3 mL TBME (tert-Butyl methyl ether) or Diethyl Ether/DCM (3:2).

Process: Vortex (5 min) -> Centrifuge (4000 rpm, 10 min) -> Evaporate Supernatant ->

Reconstitute in Mobile Phase.

LC-MS/MS Parameters[3][10][12][13]
Column: Phenomenex Gemini C18 or equivalent (50 x 2.1 mm, 3 µm).

Mobile Phase:

A: 5 mM Ammonium Acetate (pH 4.5)
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B: Acetonitrile[4]

Gradient: 10% B to 90% B over 3.0 min.

Ionization: ESI Positive Mode.

MRM Transitions & Logic
The choice of transitions is critical. The d7 label is on the propyl chain.

Parent Ion: [M+H]⁺

Rotigotine: m/z 316.2

Rotigotine-d7: m/z 323.2 (+7 shift)

Product Ion: The major fragment results from the cleavage of the propyl-amine bond or the

loss of the thiophene-ethyl group.

Dominant Fragment (m/z 147): Corresponds to the hydroxytetralin cation moiety.

Mechanistic Insight: The formation of the m/z 147 ion involves the loss of the amine side

chain (which carries the d7-propyl group). Therefore, the d7 label is lost in this

fragmentation pathway.

Transition: 323.2

147.0.

Note: Since the label is lost in the primary transition, chromatographic separation is essential to

prevent "cross-talk" if the mass resolution is low, although the parent mass difference (7 Da) is

usually sufficient for selectivity.

Analytical Workflow Visualization
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Click to download full resolution via product page

Figure 1: Optimized bioanalytical workflow for Rotigotine quantification using Rotigotine-d7 as

an Internal Standard.

Fragmentation Logic & Mass Spectrometry
Understanding the fragmentation ensures the correct transition is monitored.
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Figure 2: MS/MS Fragmentation Pathway. Note that the d7 label is contained in the neutral

loss, resulting in a common fragment ion at m/z 147.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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